molecular formula C14H10Cl3NO2 B1621443 2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide CAS No. 219314-77-9

2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide

Cat. No.: B1621443
CAS No.: 219314-77-9
M. Wt: 330.6 g/mol
InChI Key: KWZVXDMJPLZPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is part of the phenoxyacetic acid family and has been a critical tool in agricultural weed management due to its effectiveness and relatively low toxicity to humans and animals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride to form 2,4-dichlorophenoxyacetyl chloride. This intermediate is then reacted with 2-amino-2-chlorophenol in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common in its typical applications.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate nucleophilic substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is not typical for its primary applications.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its effects on plant physiology and its potential use in controlling invasive plant species.

    Medicine: Investigated for its potential anti-inflammatory properties and its ability to inhibit certain enzymes.

    Industry: Widely used in agriculture for weed control, contributing to higher crop yields and more efficient farming practices.

Mechanism of Action

The primary mechanism of action of 2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide involves the disruption of plant cell growth. It mimics the action of natural plant hormones called auxins, leading to uncontrolled growth and eventually the death of the plant. This compound targets specific pathways in the plant’s growth regulation system, making it highly effective against broadleaf weeds.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid: Another widely used herbicide with a similar mechanism of action.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): Used for selective weed control in cereal crops.

    2,4,5-T (2,4,5-trichlorophenoxyacetic acid): Historically used but now banned in many countries due to its toxicity.

Uniqueness

2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide is unique in its specific structural configuration, which provides a balance between effectiveness and safety. Its ability to selectively target broadleaf weeds while being less harmful to grasses and other crops makes it a valuable tool in modern agriculture.

Properties

IUPAC Name

2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO2/c15-8-14(19)18-11-3-1-2-4-13(11)20-12-6-5-9(16)7-10(12)17/h1-7H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZVXDMJPLZPKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCl)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379026
Record name 2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219314-77-9
Record name 2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.